2-(Ethylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoic acid
Description
Properties
Molecular Formula |
C8H14N4O2 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-(ethylamino)-2-methyl-3-(1,2,4-triazol-1-yl)propanoic acid |
InChI |
InChI=1S/C8H14N4O2/c1-3-10-8(2,7(13)14)4-12-6-9-5-11-12/h5-6,10H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
IKDJRRCUKZOWCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)(CN1C=NC=N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid can be achieved through several methods. One common approach involves the use of 3-amino-1,2,4-triazole as a starting material. The synthetic route typically includes the following steps :
Mitsunobu Reaction: This reaction involves the use of diisopropylazodicarboxylate (DIAD) and a suitable alcohol to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the triazole ring.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Substitution Reactions
The triazole ring participates in nucleophilic substitution reactions under controlled conditions. In analogous compounds, the replacement of functional groups (e.g., tosyl) with triazole has been demonstrated:
Example Reaction Pathway
A study on structurally similar triazole derivatives (PMC6260622) outlines a substitution mechanism where an O-tosyl group is replaced by 1H-1,2,4-triazole under basic conditions (K₂CO₃, DMF, 120°C). For the target compound, similar reactivity is expected at the triazole N1 position due to its electron-deficient nature.
| Reagent/Condition | Role | Outcome |
|---|---|---|
| 1H-1,2,4-triazole, K₂CO₃ | Nucleophile, base | Substitution at N1 of triazole ring |
| DMF, 120°C | Solvent, temperature control | High yield (95%) of N1-isomer |
Oxidation and Reduction
The carboxylic acid and ethylamino groups are susceptible to redox transformations:
Oxidation
-
Carboxylic Acid Stability : The compound resists further oxidation under mild conditions but may undergo decarboxylation at elevated temperatures (>200°C).
-
Ethylamino Group : Oxidation with H₂O₂ or KMnO₄ converts the ethylamino group to a nitro or carbonyl derivative, depending on reaction severity.
Reduction
-
Triazole Ring : Selective reduction of the triazole ring is challenging but achievable using NaBH₄/CuCl₂ systems, yielding dihydrotriazole intermediates.
-
Carboxylic Acid : Reduction to alcohol requires protective group strategies (e.g., esterification followed by LiAlH₄ treatment).
Acid-Base Reactions
The carboxylic acid group (pKa ≈ 2.5) and triazole N-H (pKa ≈ 8.1) enable pH-dependent behavior:
| pH Range | Dominant Form | Reactivity |
|---|---|---|
| <2.5 | Protonated carboxylic acid | Electrophilic substitution inhibited |
| 2.5–8.1 | Deprotonated carboxylate | Enhanced nucleophilic triazole activity |
| >8.1 | Deprotonated triazole N-H | Increased metal coordination capacity |
Stability Under Environmental Conditions
Experimental data from industrial synthesis (EvitaChem) highlights:
| Condition | Stability Outcome |
|---|---|
| Aqueous pH 3–7, 25°C | Stable for >24 hours |
| UV light exposure | Gradual decomposition (t₁/₂ = 8 h) |
| 80°C, dry environment | No degradation observed |
Synthetic Byproducts and Side Reactions
During alkylation or substitution, competing pathways may yield:
-
N4-isomers : Minor products due to less favorable steric interactions .
-
Dimeric Adducts : Formed via radical coupling under oxidative conditions.
Characterization of Reaction Products
Key data from NMR studies (PMC6260622) for analogous triazole derivatives:
| Proton Position | δH (ppm) | δC (ppm) | Correlation |
|---|---|---|---|
| Triazole H3' | 7.88–7.96 | 144.3–151.6 | Coupled with C3' and C5' |
| Triazole H5' | 8.17–8.23 | 145.2–154.9 | Coupled with C5' and N7/N10 |
| Ethylamino CH₂ | 2.90–3.10 | 40.1–42.7 | Split due to restricted rotation |
Industrial-Scale Reaction Optimization
Continuous flow processes improve efficiency:
-
Residence Time : 30–60 minutes for >90% conversion.
-
Catalyst : Metal-free conditions preferred to avoid contamination.
Scientific Research Applications
2-(Ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in drug development, particularly as enzyme inhibitors.
Mechanism of Action
The mechanism of action of 2-(Ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to inhibition of enzyme activity. This compound may also induce apoptosis in cancer cells by interacting with cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents at the amino and carboxylic acid positions. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of 1,2,4-Triazole-Containing Amino Acids
Key Observations :
Substituent Effects on Bioactivity: The ethylamino group in the target compound may enhance membrane permeability compared to Boc-protected analogs, which are bulkier and less metabolically stable .
Synthetic Accessibility: Boc-protected derivatives are synthesized via regioselective N-alkylation of triazoles under mild conditions (room temperature, aqueous NaOH), ensuring high regiochemical purity (only N1-isomers formed) . Ethylamino analogs would require deprotection steps (e.g., acid hydrolysis of Boc groups) or direct alkylation, which may lower yields due to side reactions .
Spectroscopic Differentiation: <sup>1</sup>H-NMR spectra for Boc-protected analogs show characteristic tert-butyl singlets at δ 1.40 ppm and triazole protons at δ 7.96–8.20 ppm . Ethylamino derivatives would exhibit split signals for -NHCH2CH3 (δ ~1.24 ppm for CH3) .
Biological Relevance: Triazole-containing amino acids like 3-(1,2,4-Triazol-1-yl)-L-alanine inhibit fungal CYP51 enzymes, a mechanism exploited in agrochemicals (e.g., tebuconazole) . The ethylamino variant’s basicity might enhance interaction with cytochrome P450 active sites.
Biological Activity
2-(Ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid, a derivative of triazole, has garnered attention for its potential biological activities. This compound is notable for its structural features that allow it to interact with various biological systems. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Synthesis
The synthesis of 2-(Ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid typically involves the reaction of ethylamine with 1H-1,2,4-triazole derivatives. Various methods have been explored to optimize yield and purity. For instance, recent studies highlight a synthetic pathway that yields high purity through a multi-step process involving alkylation and purification techniques such as chromatography .
Antiproliferative Activity
Research indicates that 2-(Ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid exhibits significant antiproliferative effects against various cancer cell lines. In a study evaluating related triazole derivatives, compounds similar to this one demonstrated IC50 values in the low micromolar range against HepG2 liver carcinoma cells . The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.
Cytokine Release Modulation
The compound has been tested for its effects on cytokine release in peripheral blood mononuclear cells (PBMC). It was found to modulate the release of key cytokines such as TNF-α and IL-6. In vitro studies showed that at concentrations around 100 µg/mL, the compound maintained cell viability above 90%, indicating low toxicity while effectively altering cytokine profiles .
Antimicrobial Activity
Antimicrobial studies have revealed that derivatives of this compound possess activity against both Gram-positive and Gram-negative bacteria. The presence of the triazole ring is crucial for this activity, as it enhances interaction with microbial targets. Comparative analyses showed that compounds containing similar structural motifs exhibited varied levels of antibacterial efficacy .
Study 1: Anticancer Efficacy
A recent study investigated the anticancer properties of several triazole derivatives, including 2-(Ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid. The results indicated that this compound significantly inhibited the proliferation of cancer cells in vitro. The study utilized a series of assays to evaluate cell viability and apoptosis markers .
Study 2: Immunomodulatory Effects
Another research focused on the immunomodulatory effects of triazole derivatives on PBMC cultures. The findings revealed that these compounds could enhance IL-10 production while suppressing pro-inflammatory cytokines like TNF-α. This dual action suggests potential therapeutic applications in autoimmune diseases and inflammatory conditions .
Data Tables
| Activity Type | Effect | IC50 (µg/mL) | Cell Line |
|---|---|---|---|
| Antiproliferative | Significant inhibition | ~10 | HepG2 |
| Cytokine Modulation | TNF-α suppression | N/A | PBMC |
| Antimicrobial | Effective against bacteria | N/A | Various strains |
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(Ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid?
Methodological Answer:
The synthesis typically involves multi-step reactions focusing on introducing the triazole moiety and optimizing substituent positions. Key steps include:
- Cyclization Reactions : Deamination cyclization of S-acrylates derived from triazolethiones can yield triazole-fused heterocycles (e.g., triazolothiazinones) under reflux conditions in ethanol .
- Nucleophilic Addition : Thiophenols or amines can be added to propiolic acid derivatives to form intermediates, with stereochemical outcomes influenced by solvent polarity and temperature .
- Purification : Recrystallization from methanol or ethanol (as in ) ensures high purity, with solvent polarity critical for crystallization efficiency .
Basic: Which analytical techniques are essential for structural confirmation of this compound?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is required:
- NMR Spectroscopy : Analyze and NMR for ethylamino (–NHCHCH), methyl (–CH), and triazole proton signals (e.g., 1H-1,2,4-triazol-1-yl protons resonate at δ 7.8–8.2 ppm) .
- IR Spectroscopy : Confirm carboxylic acid (–COOH, ~2500–3300 cm), triazole (C=N stretch, ~1500–1600 cm), and amine (–NH, ~3300 cm) functional groups .
- Chromatography : Use HPLC or TLC to verify purity (>95%) and monitor reaction progress .
Advanced: How can spectral data contradictions in novel derivatives be resolved?
Methodological Answer:
Contradictions often arise from tautomerism (e.g., triazole ring prototropy) or solvent-induced shifts. Strategies include:
- Variable Temperature NMR : Identify dynamic processes (e.g., triazole tautomerism) by observing signal splitting at low temperatures .
- 2D NMR Techniques : HSQC and HMBC correlations map proton-carbon connectivity to resolve overlapping signals .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) .
Advanced: What computational approaches predict the biological activity of triazole-containing derivatives?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., HDACs or mycobacterial enzymes). Focus on hydrogen bonding between the triazole moiety and catalytic residues .
- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structure with antimicrobial or antiproliferative activity .
- MD Simulations : Assess binding stability over 100+ ns trajectories (e.g., GROMACS) to identify key residue interactions .
Advanced: How to design SAR studies for optimizing this compound’s pharmacophore?
Methodological Answer:
- Core Modifications : Vary substituents on the triazole ring (e.g., 4-phenyl vs. 4-methyl) to assess steric/electronic effects on target binding .
- Side-Chain Engineering : Replace the ethylamino group with bulkier amines (e.g., isopropyl) to enhance lipophilicity and blood-brain barrier penetration .
- Bioisosteric Replacement : Substitute the carboxylic acid with sulfonamide or phosphonate groups to modulate solubility and metabolic stability .
Basic: What purification strategies maximize yield and purity?
Methodological Answer:
- Recrystallization : Use methanol/water mixtures (80:20 v/v) for high recovery; avoid DMSO due to high boiling point .
- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (10–50%) to separate polar impurities .
- Acid-Base Extraction : Isolate the carboxylic acid via pH-selective partitioning (acidic aqueous phase at pH 2–3) .
Advanced: How to mitigate side reactions during triazole incorporation?
Methodological Answer:
- Protecting Groups : Temporarily protect the ethylamino group with Boc (tert-butoxycarbonyl) to prevent undesired nucleophilic attacks during triazole synthesis .
- Catalytic Optimization : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation, minimizing byproducts .
- Low-Temperature Reactions : Conduct reactions at 0–5°C to suppress hydrolysis of acid-sensitive intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
